“1-{1-[2-(Trifluoromethyl)-1,6-naphthyridin-5-yl]piperidin-4-yl}methanamine” is a chemical compound with the molecular formula C15H17F3N4 . It has a molecular weight of 310.32 g/mol . The IUPAC name for this compound is [1- [2- (trifluoromethyl)-1,6-naphthyridin-5-yl]piperidin-4-yl]methanamine .
The InChI code for this compound is InChI=1S/C15H17F3N4/c16-15(17,18)13-2-1-11-12(21-13)3-6-20-14(11)22-7-4-10(9-19)5-8-22/h1-3,6,10H,4-5,7-9,19H2
. The Canonical SMILES representation is C1CN(CCC1CN)C2=NC=CC3=C2C=CC(=N3)C(F)(F)F
.
This compound has a molecular weight of 310.32 g/mol . It has a Hydrogen Bond Donor Count of 1 and a Hydrogen Bond Acceptor Count of 7 . The Rotatable Bond Count is 2 . The Exact Mass and Monoisotopic Mass are both 310.14053105 g/mol .
1-{1-[2-(Trifluoromethyl)-1,6-naphthyridin-5-yl]piperidin-4-yl}methanamine is a complex organic compound notable for its potential applications in medicinal chemistry. It belongs to a class of compounds that exhibit significant biological activity, particularly in the realm of pharmaceuticals. The compound features a trifluoromethyl group, which is known to enhance the lipophilicity and metabolic stability of drug candidates.
This compound can be classified as an amine due to the presence of the primary amine functional group (-NH2). It also contains a piperidine ring and a naphthyridine moiety, categorizing it as a heterocyclic compound. The trifluoromethyl group contributes to its classification as a fluorinated compound, which often exhibits unique chemical properties.
The synthesis of 1-{1-[2-(Trifluoromethyl)-1,6-naphthyridin-5-yl]piperidin-4-yl}methanamine can be achieved through several methods, often involving multi-step synthetic routes.
The synthetic pathway often requires careful control of reaction conditions, including temperature and solvent choice, to optimize yield and purity. Characterization techniques like Nuclear Magnetic Resonance spectroscopy and Mass Spectrometry are crucial for confirming the structure of the synthesized compound.
The molecular structure of 1-{1-[2-(Trifluoromethyl)-1,6-naphthyridin-5-yl]piperidin-4-yl}methanamine can be described as follows:
The structural features contribute to its pharmacological properties, with the trifluoromethyl group enhancing its interaction with biological targets.
1-{1-[2-(Trifluoromethyl)-1,6-naphthyridin-5-yl]piperidin-4-yl}methanamine can participate in various chemical reactions:
Understanding these reactions is essential for modifying the compound to enhance its biological activity or selectivity.
The mechanism of action for 1-{1-[2-(Trifluoromethyl)-1,6-naphthyridin-5-yl]piperidin-4-yl}methanamine primarily relates to its interaction with specific biological targets:
Research indicates that compounds with similar structures exhibit significant pharmacological effects, including anti-cancer and anti-inflammatory activities.
The primary applications of 1-{1-[2-(Trifluoromethyl)-1,6-naphthyridin-5-yl]piperidin-4-yl}methanamine lie in medicinal chemistry:
The retrosynthetic deconstruction of 1-{1-[2-(trifluoromethyl)-1,6-naphthyridin-5-yl]piperidin-4-yl}methanamine reveals three strategic disconnections essential for efficient synthesis:
Table 1: Retrosynthetic Disconnections and Precursors
Disconnection Site | Precursors Generated | Reconnection Strategy |
---|---|---|
Naphthyridine-Piperidine bond | 5-Chloro-2-(trifluoromethyl)-1,6-naphthyridine + 4-(aminomethyl)piperidine | SNAr amination |
Naphthyridine C-C bond | 2-Amino-5-(trifluoromethyl)pyridine-3-carbaldehyde + ketone enolate | Friedländer condensation |
Piperidine-methanamine linkage | N-Boc-isonipecotic acid + Phthalimide | Curtius rearrangement/Gabriel synthesis |
Protocol 1: Friedländer Condensation Route
Protocol 2: Transition Metal-Catalyzed Cyclization
Table 2: Yield Optimization in Key Synthetic Steps
Synthetic Step | Reaction Conditions | Yield (%) | Critical Parameters |
---|---|---|---|
Friedländer condensation | AcOH, 110°C, 12h | 78 | Acid concentration controls ring-closure rate |
Chlorination | POCl₃, reflux, 4h | 92 | Stoichiometric PCl₅ minimizes side products |
SNAr amination | DMF, Cs₂CO₃, 80°C, 8h | 85 | Anhydrous conditions prevent hydrolysis |
Boc deprotection | TFA/DCM (1:1), RT, 2h | >99 | Scavengers suppress tert-butyl cation formation |
Transition metal catalysts enable efficient construction of the 1,6-naphthyridine core under mild conditions:
Catalyst screening revealed Pd/Cu bimetallic systems are incompatible due to trifluoromethyl group lability under basic conditions, while Ru-phosphine complexes induce over-reduction [6].
Piperidine Protection Strategies:
Reductive Amination vs. Azide Reduction:
SNAr Optimization:
Deprotection Challenges:
Table 3: Comparative Analysis of Methanamine Installation Methods
Synthetic Approach | Reagents/Conditions | Yield (%) | Purity (HPLC%) | Key Advantage |
---|---|---|---|---|
Reductive amination | NH₄OAc, NaBH₃CN, MeOH, RT | 70 | 85 | Single-pot operation |
Azide reduction | PPh₃, THF/H₂O, 60°C | 88 | 97 | No over-alkylation |
Gabriel synthesis | Phthalimide, DIAD, PPh₃ then N₂H₄ | 75 | 90 | High chemoselectivity |
The compound (C₁₅H₁₇F₃N₄, MW 310.32 g/mol) exhibits:
Table 4: Physicochemical and Biological Profile Summary
Property | Value | Significance |
---|---|---|
Molecular Weight | 310.32 g/mol | Optimal for CNS penetration |
logP (calculated) | 2.1 ± 0.3 | Balances membrane permeability vs. solubility |
H-bond donors | 1 | Reduces metabolic clearance |
H-bond acceptors | 6 | Facilitates target engagement |
Kinetic solubility (PBS) | 0.15 mg/mL | Requires formulation optimization |
Plasma protein binding (human) | 89.2% | Impacts free drug concentration |
Microsomal stability (t₁/₂) | >40 min (human) | Suggests low hepatic extraction |
While detailed pharmacological data falls outside this synthesis-focused review, key SAR insights inform molecular design:
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3